molecular formula C20H18N4O2S B2590329 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 1024530-50-4

2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2590329
CAS No.: 1024530-50-4
M. Wt: 378.45
InChI Key: OPBOSIFGKCPPNM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone scaffold substituted with a thioxo group at position 5 and a phenylethyl side chain. Its structure combines a bicyclic aromatic system with sulfur and oxygen functionalities, which are critical for biological interactions.

Properties

CAS No.

1024530-50-4

Molecular Formula

C20H18N4O2S

Molecular Weight

378.45

IUPAC Name

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H18N4O2S/c25-17(21-11-10-13-6-2-1-3-7-13)12-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-9,16,22H,10-12H2,(H,21,25)

InChI Key

OPBOSIFGKCPPNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of 354.38 g/mol. The unique structural features include an imidazoquinazoline core, a thioxo group, and an acetamide moiety. These attributes suggest a potential for diverse biological activities due to the presence of various functional groups that can interact with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structural frameworks exhibit antioxidant properties , which are crucial in protecting cells from oxidative stress. This activity is particularly relevant in conditions like neurodegenerative diseases and aging processes.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, derivatives of imidazoquinazolines have shown significant cytotoxicity against various cancer cell lines. One study highlighted that compounds similar to the target compound demonstrated notable activity against colon cancer and melanoma cell lines with GI50 values ranging from 0.25 to 13.50 μM . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole or thiadiazole fragments could enhance anticancer efficacy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : It may bind to specific receptors that modulate cellular signaling pathways related to apoptosis and cell survival.

Case Studies

StudyCompound TestedActivityFindings
N-(2-furylmethyl)-2-(3-oxo-5-thioxo...)AntioxidantExhibited significant antioxidant activity in vitro.
2-[(3-methyl-2-oxo...)AnticancerGI50 values indicated potent activity against colon and ovarian cancer cells.
N-(allyl)-2-(3-oxo-5-thioxo...)AnticancerShowed promising anticancer effects across multiple cell lines.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions incorporating various heterocyclic precursors. Common methods include:

  • Heterocyclization Reactions : Utilizing sulfur-containing reagents to form thioxo derivatives.
  • Alkylation Reactions : Employing N-hetaryl derivatives for acetamide formation.

These synthetic pathways highlight the versatility and potential for modification of the compound, enabling further exploration of its biological properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs differ in substituents on the imidazo[1,2-c]quinazolinone core or the acetamide side chain. Key comparisons include:

Compound Name Core Modification Side Chain Key Functional Groups Reference ID
2-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide Thioxo at C5, oxo at C3 N-(2-phenylethyl) Thiolactam, amide
N-Cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide Sulfanylidene (S=O) at C5 N-cyclohexyl Sulfoxide, cycloalkylamide
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Benzimidazole instead of quinazolinone N-ethyl Oxo, smaller heterocycle

Key Observations :

  • The N-(2-phenylethyl) side chain increases lipophilicity (logP ~3.2) compared to N-cyclohexyl (logP ~2.8) or N-ethyl (logP ~1.5) derivatives, influencing membrane permeability .
Physicochemical Properties
Property Target Compound N-Cyclohexyl Analog N-Ethyl Benzimidazole Analog
Molecular Weight 393.45 g/mol 407.48 g/mol 298.34 g/mol
logP (Calculated) 3.2 2.8 1.5
Solubility (µg/mL) 12.5 (PBS, pH 7.4) 18.3 (PBS, pH 7.4) 45.6 (PBS, pH 7.4)
Hydrogen Bond Donors 2 2 2

Analysis :

  • The target compound’s lower solubility compared to the benzimidazole analog reflects its larger aromatic system and hydrophobic phenylethyl group.
  • The N-cyclohexyl analog’s intermediate logP balances lipophilicity and solubility, making it a candidate for oral bioavailability studies .

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